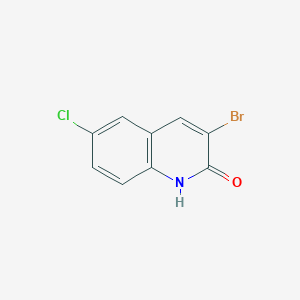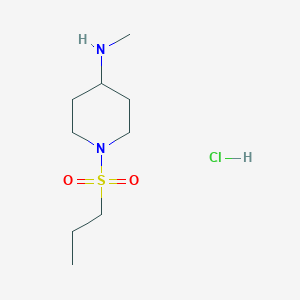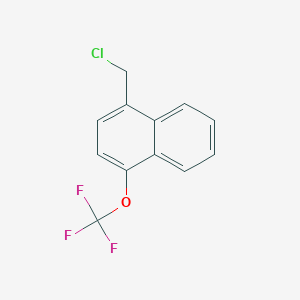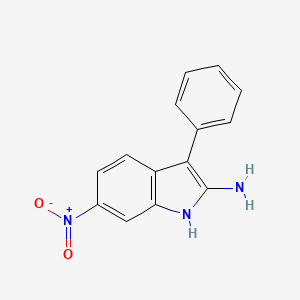
3-Bromo-6-chloroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-chloroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of bromine and chlorine substituents at the 3rd and 6th positions, respectively, on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloroquinolin-2(1H)-one typically involves the bromination and chlorination of quinolin-2(1H)-one. One common method is the direct halogenation of quinolin-2(1H)-one using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of quinolin-2(1H)-one, followed by sequential bromination and chlorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Bromo-6-chloroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Bromo-6-chloroquinolin-2(1H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-microbial compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-6-chloroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
相似化合物的比较
3-Bromo-6-chloroquinolin-2(1H)-one can be compared with other halogenated quinoline derivatives, such as:
3-Bromoquinolin-2(1H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-Chloroquinolin-2(1H)-one: Lacks the bromine substituent, which may influence its chemical properties and applications.
3,6-Dibromoquinolin-2(1H)-one:
The presence of both bromine and chlorine substituents in this compound makes it unique and potentially more versatile in various applications compared to its mono-halogenated counterparts.
属性
分子式 |
C9H5BrClNO |
|---|---|
分子量 |
258.50 g/mol |
IUPAC 名称 |
3-bromo-6-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrClNO/c10-7-4-5-3-6(11)1-2-8(5)12-9(7)13/h1-4H,(H,12,13) |
InChI 键 |
KSMDFFRRNXHWAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)



![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)



![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
